

NXP800 Target Validation in ARID1a Mutated Cancers: A Technical Guide

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Compound of Interest

Compound Name: NXP800

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Executive Summary

NXP800 is a first-in-class oral, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, which demonstrates promising anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring loss-of-function mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene. This technical guide provides an in-depth overview of the target validation for **NXP800**, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows. The data strongly suggest that **NXP800** exploits a synthetic lethal relationship in ARID1A-mutated cancers by chronically activating the Integrated Stress Response (ISR), leading to cell death.

Introduction: The ARID1a Dependency

ARID1A, a key component of the SWI/SNF chromatin remodeling complex, is one of the most frequently mutated tumor suppressor genes across various cancer types.^[1] Its inactivation is particularly prevalent in ovarian clear cell carcinoma (OCCC) and ovarian endometrioid carcinoma (OEC), where it can be found in approximately 66% and 40% of cases, respectively.^[2] ARID1A mutations are also found in approximately 20-25% of gastric cancers and 35% of endometrial carcinomas.^{[3][4]} Loss of ARID1A function leads to pleiotropic effects on transcription, DNA repair, and cell cycle progression, creating unique vulnerabilities in cancer

cells.[1][5] **NXP800** was developed to exploit these vulnerabilities, showing potent single-agent activity in tumors with deficient ARID1A function.[4][5]

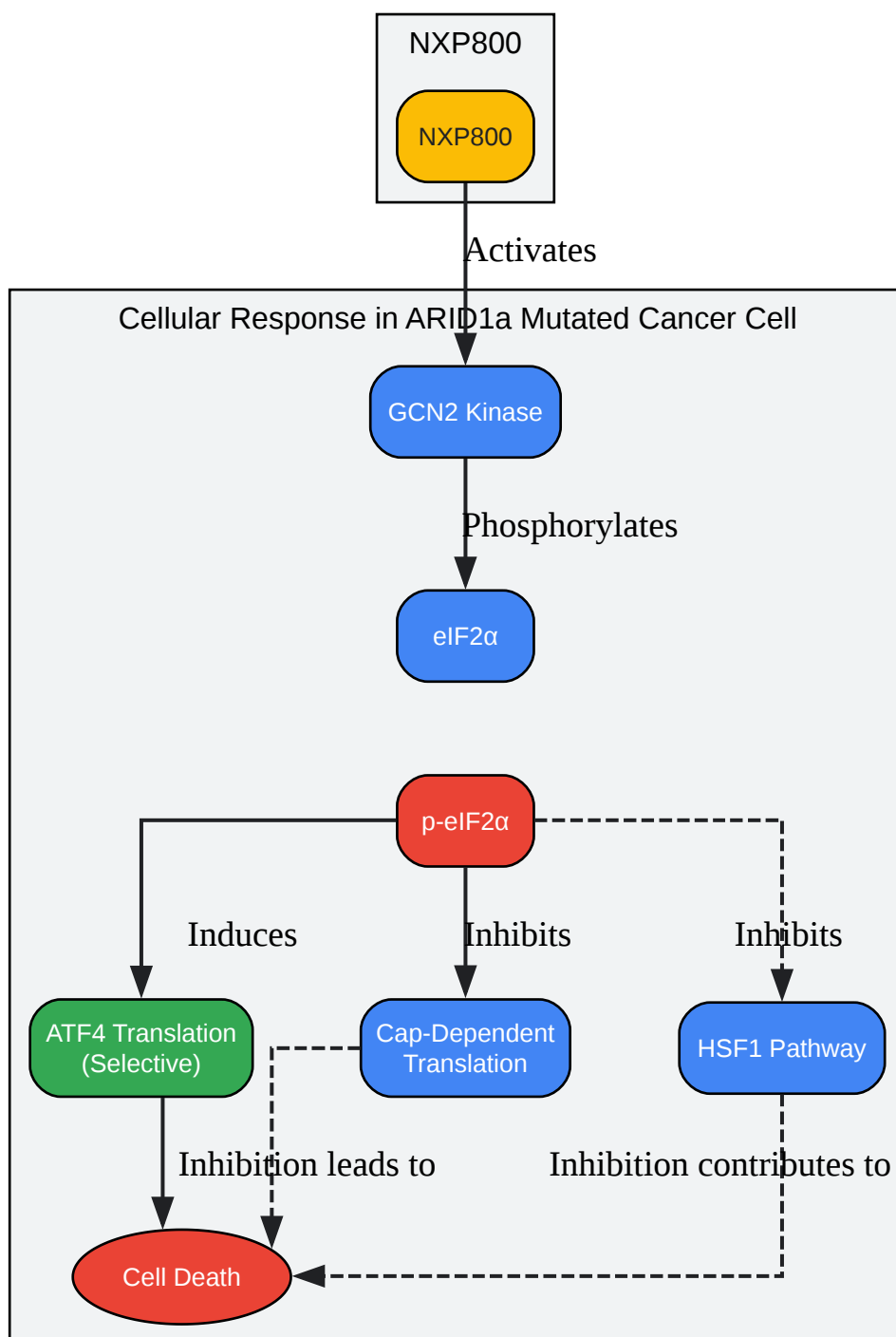
Mechanism of Action: GCN2 Kinase Activation and the Integrated Stress Response

NXP800's primary mechanism of action is the activation of the GCN2 kinase.[2][4][6][7] GCN2 is one of four kinases that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2 α), a central event in the Integrated Stress Response (ISR).[8] The ISR is a cellular signaling network that allows cells to adapt to various stresses; however, chronic activation can lead to apoptosis.

In the context of **NXP800**, GCN2 activation leads to:

- Phosphorylation of eIF2 α : This results in the inhibition of cap-dependent translation, a process that ARID1A-mutated tumors are particularly dependent on.[2]
- Selective translation of Activating Transcription Factor 4 (ATF4): This transcription factor upregulates genes involved in amino acid synthesis, oxidative stress, and apoptosis, including the pro-apoptotic factor CHOP and the gene CHAC1.[6][9]
- Inhibition of the Heat Shock Factor 1 (HSF1) Pathway: The ISR induction by **NXP800** has been shown to inhibit the activation of HSF1, a transcription factor that plays a key role in tumorigenesis and cellular stress recovery.[3][6][8]

This cascade of events, initiated by **NXP800**-mediated GCN2 activation, results in potent anti-proliferative activity and tumor cell death, particularly in cancer cells with ARID1A mutations.[4]



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NXP800 activates GCN2, leading to ISR induction and cell death.

Preclinical Data

NXP800 has demonstrated robust single-agent anti-tumor activity in various preclinical models of ARID1A-mutated cancers.

In Vivo Xenograft Models

Studies in mouse xenograft models have been crucial for establishing the in vivo efficacy of **NXP800**.

Table 1: Summary of **NXP800** Efficacy in ARID1A-Mutated Xenograft Models

Cancer Type	Cell Line / Model	Dosing Regimen	Key Findings	Reference
Gastric Cancer	SNU-1 (ARID1A mutated)	Not specified	Tumor regression and substantial tumor growth inhibition vs. control over 28 days.	[3][10]
Ovarian Cancer	TOV21G (ARID1A mutated, platinum-sensitive)	35 mg/kg, PO, 5 days on/2 days off for 28 days	Superior efficacy and substantial tumor regression compared to cisplatin.	[7]
Ovarian Cancer	SKOV3 (ARID1A mutated, platinum-resistant)	35 mg/kg, PO, 5 days on/2 days off for 28 days	Superior efficacy and substantial tumor regression compared to cisplatin.	[7]
Endometrial Cancer	SNG-M (ARID1A mutated)	35 mg/kg, PO, intermittent schedule over 32 days	81% Tumor Growth Inhibition (TGI).	[11]
Endometrial Cancer	RL95-2 (ARID1A mutated)	35 mg/kg, PO, intermittent schedule over 32 days	76% Tumor Growth Inhibition (TGI).	[11]

Experimental Protocols: Xenograft Studies

The following provides a generalized protocol based on available public information for the endometrial cancer xenograft studies.

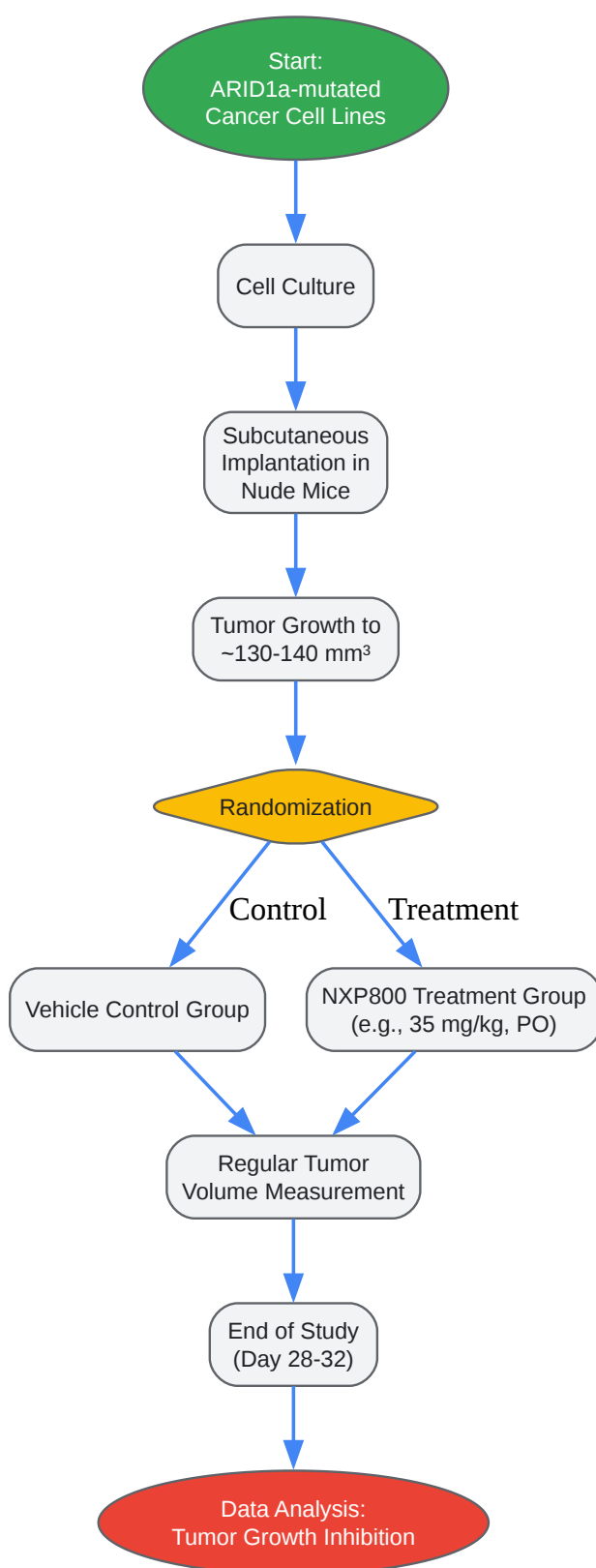
Objective: To evaluate the single-agent anti-tumor activity of **NXP800** in ARID1A-deficient endometrial cancer xenograft models.

Materials:

- Animal Strain: CD1 Nude mice (nu/nu).[\[11\]](#)
- Cell Lines: SNG-M (ARID1A mutated), RL95-2 (ARID1A mutated), KLE (ARID1B mutated).
[\[11\]](#)
- Reagents: Matrigel, **NXP800**, Vehicle control.

Procedure:

- Cell Culture: Human endometrial cancer cell lines are cultured under standard conditions.
- Tumor Implantation: Xenograft tumors are established by subcutaneous injection of 2×10^6 cells, resuspended in 0.1 ml of Matrigel, into the right lower flank of the mice.[\[11\]](#)
- Treatment: When tumors reach a predetermined volume (e.g., 130-140 mm³), mice are randomized into treatment and vehicle control groups.[\[11\]](#) **NXP800** is administered by oral gavage at a dose of 35 mg/kg on an intermittent schedule (e.g., once daily on days 0-4, 7-11, 14-18, 21-25, 28-30).[\[11\]](#)
- Tumor Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers over the course of the study (e.g., 28-32 days).[\[3\]](#)[\[10\]](#)[\[11\]](#)
- Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to compare tumor volumes between the **NXP800**-treated and vehicle control groups.



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Workflow for preclinical evaluation of **NXP800** in xenograft models.

Clinical Validation: The NCT05226507 Trial

NXP800 is currently being investigated in a Phase 1/1b clinical trial (NCT05226507) in patients with advanced solid tumors, with an expansion cohort specifically for patients with platinum-resistant, ARID1A-mutated ovarian, fallopian tube, or primary peritoneal cancer.[2][4][12] The development program for this indication has received Fast Track Designation from the U.S. FDA.[2][6]

Study Design and Patient Population

The Phase 1b expansion part of the study is a multicenter, single-agent, open-label trial.[13]

- Key Inclusion Criteria:
 - Histologically confirmed platinum-resistant OCCC or OEC with a documented ARID1A mutation.[7][12]
 - Disease progression within 6 months of completing platinum-based therapy.[12]
 - Measurable disease per RECIST v1.1.[12]
 - Received at least one prior line of systemic chemotherapy.[8]
- Endpoints:
 - Primary: Objective Response Rate (ORR), Duration of Response (DOR), safety and tolerability.[7][14]
 - Secondary: Pharmacokinetics.[14]
 - Exploratory: Change in expression of ISR-related proteins (e.g., CHAC1, ATF3, ATF4, HSP27) before and after treatment.[7][14]

Clinical Activity and Safety

Interim data from the Phase 1b study have shown encouraging anti-tumor activity.

Table 2: Summary of Interim Phase 1b Clinical Data for **NXP800**

Parameter	Data	Reference
Dosing Regimens Evaluated	50 mg/day (continuous & intermittent) 75 mg/day (continuous & intermittent)	[2] [8]
Efficacy-Evaluable Patients (as of Nov 2024)	11	[8]
Best Responses	1 unconfirmed Partial Response 6 Stable Disease (including tumor shrinkage)	[2] [8]
Early Cohort Efficacy (as of Mar 2024)	33% Response Rate 100% Disease Control Rate	[11]
Key Adverse Event	Thrombocytopenia (Grade 4 with continuous dosing)	[2] [8]
Mitigation Strategy	Intermittent dosing (5 days on / 2 days off) significantly reduced thrombocytopenia to Grade 2 or lower.	[2] [8]
Other Common AEs (Grade 1-2)	Nausea, fatigue, vomiting, diarrhea, constipation, decreased appetite, weight loss.	[2] [7] [8]

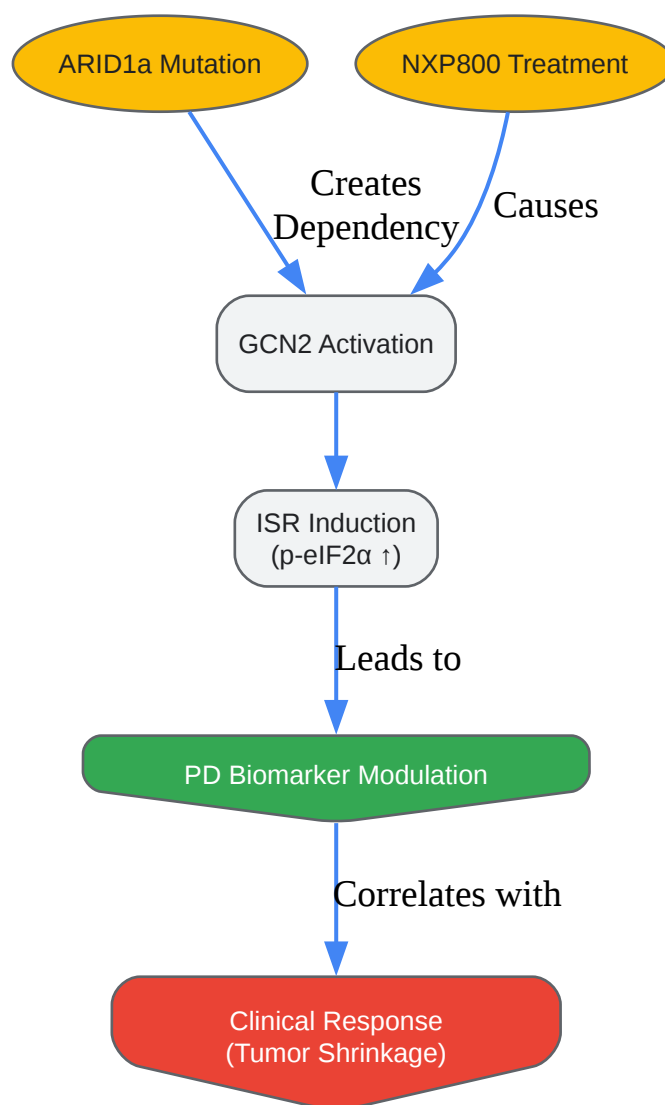
Experimental Protocols: Pharmacodynamic (PD) Biomarker Analysis

While detailed, step-by-step protocols for clinical sample analysis are proprietary, the general approach for PD biomarker assessment is outlined below.

Objective: To confirm the on-target mechanism of action of **NXP800** in patients by measuring changes in ISR-related gene and protein expression.

Methodology:

- **Sample Collection:** Tumor biopsies and/or blood samples are collected from patients at baseline (pre-treatment) and at one or more time points after initiation of **NXP800** therapy.
- **RNA/Protein Extraction:** RNA and protein are isolated from the collected samples using standard laboratory techniques.
- **Gene Expression Analysis (RNA level):** Techniques such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-Seq) are used to measure the mRNA levels of target genes, including ATF4, ATF3, and CHAC1.
- **Protein Expression Analysis:** Methods like Western Blotting, Immunohistochemistry (IHC) on tumor biopsies, or multiplex immunoassays (e.g., Meso Scale Discovery) on blood plasma can be used to quantify the protein levels of p-eIF2 α , ATF4, CHAC1, and HSP27.
- **Data Analysis:** Changes in the expression of these biomarkers from baseline to post-treatment are calculated and correlated with treatment response and pharmacokinetic data.



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Logical relationship between ARID1a mutation, **NXP800**, and biomarkers.

Conclusion and Future Directions

The collective preclinical and clinical data provide strong validation for **NXP800** as a targeted therapy for ARID1A-mutated cancers. The mechanism, involving synthetic lethality through chronic activation of the GCN2-mediated Integrated Stress Response, is well-supported by biomarker data. Interim results from the Phase 1b trial demonstrate promising anti-tumor activity with a manageable safety profile, particularly with an optimized intermittent dosing schedule.

Future research will focus on completing the Phase 1b dose expansion, potentially moving towards pivotal trials, and exploring the efficacy of **NXP800** in other ARID1A-mutated malignancies, such as gastric and endometrial cancers, for which preclinical proof-of-concept already exists.[3][4][10] Further investigation into the precise molecular determinants of response and resistance will also be critical for optimizing patient selection and developing potential combination strategies.

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